3,3'-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid

Description

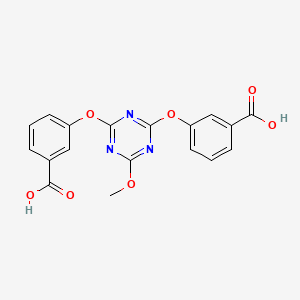

3,3'-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid (CAS: 134280-33-4) is a triazine-based compound with a molecular formula of C₁₈H₁₃N₃O₇ and a molecular weight of 383.31 g/mol . Its structure features a central 1,3,5-triazine ring substituted with a methoxy group at the 6-position and two benzoic acid moieties linked via oxygen bridges at the 2- and 4-positions. This compound is utilized in diverse applications, including coordination polymers and pharmaceutical research, due to its structural versatility .

Properties

IUPAC Name |

3-[[4-(3-carboxyphenoxy)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O7/c1-26-16-19-17(27-12-6-2-4-10(8-12)14(22)23)21-18(20-16)28-13-7-3-5-11(9-13)15(24)25/h2-9H,1H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRHBBPXPXLCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)OC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40768152 | |

| Record name | 3,3'-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40768152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134280-33-4 | |

| Record name | 3,3'-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40768152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,3’-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 1,3,5-triazine, which is a common precursor for triazine derivatives. Other starting materials include 2,4-dichloro-6-methoxy-1,3,5-triazine and 3,3’-dihydroxybenzoic acid.

Reaction Conditions: The reaction involves the substitution of chlorine atoms in 2,4-dichloro-6-methoxy-1,3,5-triazine with the hydroxyl groups of 3,3’-dihydroxybenzoic acid.

Industrial Production: On an industrial scale, the synthesis may involve the use of microwave irradiation to accelerate the reaction.

Chemical Reactions Analysis

3,3’-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Scientific Research Applications

3,3'-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid is a specialty chemical with the molecular formula and CAS number 7047-31-6 . It is also known by synonyms including 134280-33-4, 3-[[4-(3-carboxyphenoxy)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoic acid, and others .

Applications

While the primary application of this compound is not explicitly detailed in the provided search results, related compounds and derivatives offer insight into potential uses:

- Radioimmunoassay Reagent: 2,4-Dichloro-6-methoxy-1,3,5-triazine, a related compound, has been used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .

- Capping Reagents: 2,4-Dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine have been used as capping reagents in the preparation of alpha-cyclodextrin -rotaxanes with various axles .

- Derivatization Reagent: 2-Chloro-4-methoxy-6-(4-(pyren-4-yl)butoxy)-1,3,5-triazine is an excimer fluorescence derivatization reagent used in liquid chromatography analysis of histamine in soy sauces . It can convert polyamines like histamine and tyramine to polypyrene derivatives for highly sensitive detection .

- Synthesis of Triazole Derivatives: Research has explored the synthesis and anticancer activity of 1,4-disubstituted 1,2,3-triazole derivatives . Although not directly involving this compound, this highlights the potential of triazine derivatives in medicinal chemistry . The synthesized compound exhibited cytotoxic activity against Caco-2 cancer cell lines, inducing cell death by apoptosis and reactive oxygen species (ROS) generation .

- Synthesis of Triazolo-Tetrazines and Triazines: Novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines have been synthesized from 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles and related compounds, and examined as anti-inflammatory and antibacterial agents .

- Synthesis of Benzothiadiazine Derivatives : 1,2,3-Benzothiadiazine 1,1-dioxide derivatives have been synthesized and explored for their pharmacological activities . These compounds have exhibited anti-asthmatic effects and can be utilized in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of 3,3’-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit the activity of enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

Molecular Pathways: It can interfere with cellular pathways involved in oxidative stress and inflammation, making it a potential candidate for anti-inflammatory drugs.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Key Observations :

- Functional Groups : Ester derivatives (e.g., 2d ) exhibit higher lipophilicity compared to free benzoic acids, impacting bioavailability and solubility. Quaternary ammonium salts (e.g., 2f ) enhance water solubility for biological applications.

- Substituents : Ethoxy () vs. methoxy groups influence steric and electronic effects; ethoxy may reduce stability due to increased alkyl chain length.

Physical and Chemical Properties

Table 2: Physical Property Comparison

Key Observations :

- Melting Points : Quaternary ammonium derivatives (2f) exhibit higher melting points due to ionic character .

- Solubility : Sulfur-linked compounds (e.g., 13h ) may have lower solubility in water than oxygen-linked analogs.

- Reactivity : Benzoic acid groups enable coordination with metal ions (e.g., Zn²⁺ in MOFs ), while esters (2d ) are prone to hydrolysis.

Biological Activity

The compound 3,3'-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid (CAS No. 134280-33-4) is a derivative of triazine known for its diverse biological activities. Triazine compounds have gained attention in medicinal chemistry due to their potential in various therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : C₁₈H₁₃N₃O₇

- Molecular Weight : 383.31 g/mol

- CAS Number : 134280-33-4

Structural Characteristics

The compound features a triazine moiety connected to two benzoic acid groups through ether linkages. This structural configuration is essential for its biological activity as it influences the compound's interaction with biological targets.

Anti-inflammatory and Analgesic Properties

Recent studies have demonstrated that compounds derived from 1,3,5-triazines exhibit significant anti-inflammatory and analgesic effects. Specifically, research has shown that related triazine derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Inhibition of COX Enzymes

In vitro studies indicate that certain triazine derivatives have IC₅₀ values for COX-2 inhibition ranging from 0.04 to 0.46 μM, significantly lower than those for COX-1 (4.15 to 18.80 μM) . This selectivity suggests that the compound could be developed as a targeted anti-inflammatory agent with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanism by which This compound exerts its biological effects may involve the modulation of inflammatory mediators such as interleukin-1 beta (IL-1β). Studies show that certain derivatives significantly reduce IL-1β levels, indicating an anti-inflammatory action at the molecular level .

Antimicrobial Activity

Triazine derivatives have also been reported to possess antimicrobial properties. The broad-spectrum activity against bacteria and fungi makes these compounds valuable in developing new antimicrobial agents .

Study on Analgesic Activity

A comparative study evaluated the analgesic effects of various triazine derivatives against sodium diclofenac. Compounds similar to This compound exhibited analgesic activities ranging from 40% to 51% protection in animal models . These findings highlight the potential of triazine-based compounds in pain management.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazines has revealed that specific substitutions on the triazine ring enhance biological activity. For instance, modifications at positions 2 and 4 of the triazine ring have been linked to improved COX inhibition and anti-inflammatory properties .

Data Table: Biological Activities of Triazine Derivatives

| Compound Name | Activity Type | IC₅₀ (μM) COX-1 | IC₅₀ (μM) COX-2 | Analgesic Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|---|---|---|

| Compound A | Analgesic | 15.0 | 0.05 | 51 | 68 |

| Compound B | Anti-inflammatory | 10.0 | 0.04 | 48 | 65 |

| This compound | Analgesic/Anti-inflammatory | TBD | TBD | TBD | TBD |

Note: TBD indicates data not yet determined or available.

Q & A

Q. What are the standard synthetic routes for 3,3'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid, and how are yields optimized?

The compound is typically synthesized via nucleophilic aromatic substitution. For example, triazine cores are functionalized with phenoxy or benzoic acid derivatives under reflux conditions in polar aprotic solvents (e.g., DMSO or THF). A representative method involves reacting 2,4-dichloro-6-methoxy-1,3,5-triazine with substituted phenols or benzoic acid derivatives in the presence of a base (e.g., NaOH or triethylamine). Yield optimization requires precise stoichiometry (1:2 molar ratio for triazine:phenol), extended reaction times (12–18 hours), and controlled crystallization using ethanol-water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

- 1H/13C NMR : To confirm substitution patterns on the triazine ring and benzoic acid moieties. For example, aromatic protons in the range δ 7.1–8.2 ppm and methoxy groups at δ 3.7–3.9 ppm .

- IR spectroscopy : Peaks at ~1710 cm⁻¹ (C=O stretch of carboxylic acid) and 1550–1475 cm⁻¹ (triazine ring vibrations) .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) and fragmentation patterns .

Q. What are the primary research applications of this compound in materials science?

The compound serves as a multifunctional ligand in metal-organic frameworks (MOFs) due to its rigid aromatic backbone and carboxylate groups. It enables the design of porous materials for gas adsorption (e.g., iodine capture) and luminescent MOFs by coordinating with lanthanides or transition metals .

Advanced Research Questions

Q. How can structural modifications of the triazine core influence optoelectronic properties in organic phosphorescence?

Substituting the methoxy group on the triazine with ethoxy or propoxy alters the triplet chromophore environment. For instance, replacing methoxy with ethoxy (ET derivative) reduces intermolecular interactions, decreasing phosphorescence lifetime from 325.26 ms (MT) to <1 ms. Methodologically, this requires solvent polarity tuning (e.g., weak vs. strong H-bonding solvents) and crystallinity analysis via X-ray diffraction .

Q. What experimental strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies in bioactivity (e.g., cholinesterase inhibition vs. cytotoxicity) arise from substituent effects. To address this:

- Compare analogues with varying substituents (e.g., dimethylamino vs. trimethylammonium groups) using enzyme inhibition assays (Ellman’s method) and cell viability tests (MTT assay) .

- Perform molecular docking to assess binding affinity differences at target sites (e.g., acetylcholinesterase vs. amyloid-β) .

Q. How does this compound enhance iodine adsorption in MOFs, and what design principles maximize efficiency?

The benzoic acid groups facilitate strong host-guest interactions with iodine via π-π stacking and hydrogen bonding. To optimize adsorption:

Q. What methodological challenges arise in synthesizing azo-azomethine derivatives, and how are they addressed?

Challenges include low solubility and side reactions during diazotization. Solutions involve:

- Stepwise synthesis: First prepare the triazine-sulfanyldiphenylene intermediate, then sequentially introduce azo and azomethine groups.

- Use glacial acetic acid as a catalyst and ethanol as a solvent to suppress hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.